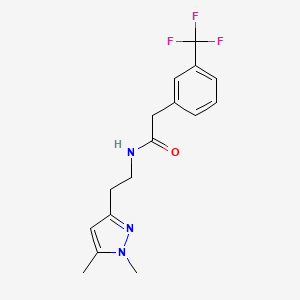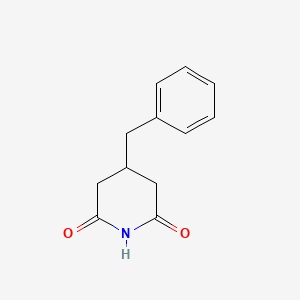
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H15ClN2O4S2 and its molecular weight is 470.94. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Aromatic Compounds
Research on similar sulfur-containing compounds has shown their utility in synthesizing various aromatic and heteroaromatic compounds. For instance, studies on homologation reactions and the synthesis of tryptophan precursors highlight the versatility of nitrophenyl and sulfonyl groups in constructing complex organic molecules, potentially applicable in medicinal chemistry and materials science (Tanaka, Yasuo, & Torii, 1989).
Pesticidal and Acaricidal Activity
Compounds featuring nitrophenyl ethers and sulfone functionalities have been systematically synthesized and evaluated for pesticidal activities, showing remarkable acaricidal and chlorosis-inducing activities on plant leaves. This suggests that derivatives of the mentioned compound could have potential applications in agriculture as pesticides or plant growth regulators (Kato, Inada, Ishida, Aoki, & Wakita, 1975).
Synthesis of Polymeric Materials
The synthesis of aromatic poly(sulfone sulfide amide imide)s from diamine monomers containing sulfone, sulfide, and amide units illustrates the compound's potential in creating new types of soluble thermally stable polymers. These materials could have applications in high-performance plastics, coatings, and advanced composite materials due to their enhanced thermal stability and mechanical properties (Mehdipour‐Ataei & Hatami, 2007).
Advanced Organic Synthesis Techniques
The compound's structural elements are reminiscent of intermediates in advanced organic synthesis techniques, such as the four-component reaction for synthesizing substituted methylene-nitrobutanenitriles. Such methodologies underscore the potential of these structures in constructing complex organic molecules, which could serve as key intermediates in pharmaceutical synthesis, agrochemicals, and organic materials (Jin, Fang, Zhang, Liu, Wang, & Tian, 2011).
Electronic and Optical Materials
The sulfone and sulfoxide functionalities, along with aromatic systems present in the compound, have relevance in the development of electronic and optical materials. Research on poly(azomethine sulfone)s and their semiconducting properties indicates potential applications in electronic devices, highlighting how structural motifs within the compound could contribute to advancements in electronic and optoelectronic technologies (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
Propriétés
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c1-15-2-9-20(10-3-15)31(28,29)21(14-24)13-16-12-18(25(26)27)6-11-22(16)30-19-7-4-17(23)5-8-19/h2-13H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZFTTBSAMBDJN-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2884855.png)
![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884863.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)
![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B2884867.png)

![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)

![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)